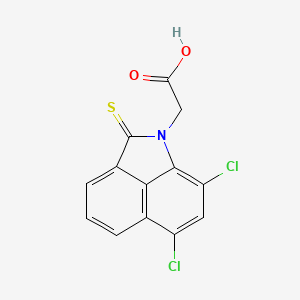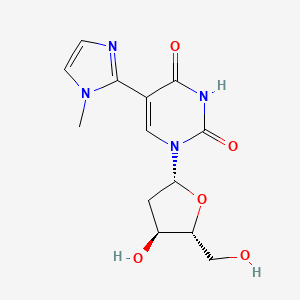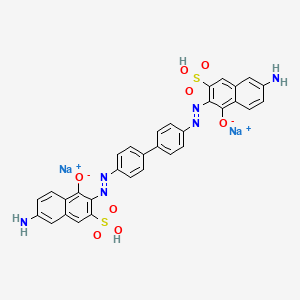
Withanicandrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Withanicandrin is a naturally occurring compound classified as a withanolide, which is a type of steroidal lactone. This compound has garnered attention due to its diverse biological activities, including antifungal and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Withanicandrin can be isolated from the non-alkaloidal extract of Nicandra physaloides. The extraction process involves partitioning the plant material to obtain alkaloidal and non-alkaloidal extracts. The non-alkaloidal extract is then subjected to column chromatography to isolate this compound . Analytical grade methanol and acetone are used for recrystallization, while sulphuric acid and ammonia solution are employed in the extraction process .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production.
Analyse Des Réactions Chimiques
Types of Reactions
Withanicandrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield epoxides, while reduction reactions can produce hydroxylated derivatives .
Applications De Recherche Scientifique
Withanicandrin has a wide range of scientific research applications:
Mécanisme D'action
Withanicandrin exerts its effects through the modulation of specific molecular targets and pathways. It has been shown to modulate the transient receptor potential vanilloid 1 (TRPV1) channels and acid-sensing ion channels (ASICs), which are involved in pain perception and inflammation . By blocking these channels, this compound reduces nociceptive behavior and inflammation .
Comparaison Avec Des Composés Similaires
Withanicandrin is part of the withanolide family, which includes compounds like withaferin A, withanolide B, and nicandrin B . These compounds share a similar steroidal lactone structure but differ in their specific functional groups and biological activities. This compound is unique due to its specific ring-C substitution and its potent antifungal and anti-inflammatory properties .
List of Similar Compounds
- Withaferin A
- Withanolide B
- Nicandrin B
- Daturalactone
This compound stands out among these compounds due to its unique structural features and diverse biological activities.
Propriétés
Numéro CAS |
39262-28-7 |
|---|---|
Formule moléculaire |
C28H36O6 |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
(1S,2S,4S,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2S)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-ene-9,13-dione |
InChI |
InChI=1S/C28H36O6/c1-13-11-19(33-25(31)14(13)2)15(3)16-8-9-17-22-18(12-21(30)26(16,17)4)27(5)20(29)7-6-10-28(27,32)24-23(22)34-24/h6-7,15-19,22-24,32H,8-12H2,1-5H3/t15-,16+,17-,18-,19-,22-,23-,24-,26+,27-,28-/m0/s1 |
Clé InChI |
UEXBVTCXVKSQTD-DBRLRIMGSA-N |
SMILES isomérique |
CC1=C(C(=O)O[C@@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(C(=O)C[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)C |
SMILES canonique |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(C(=O)CC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6S,6aS)-3-[1-oxido-4-(pyridine-3-carbonyl)piperazin-1-ium-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709323.png)
![(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12709331.png)
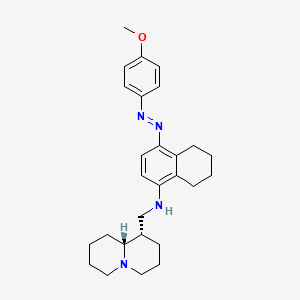



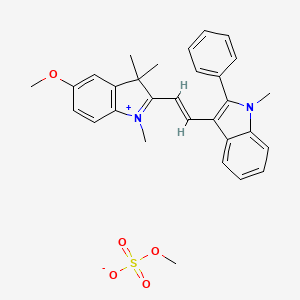

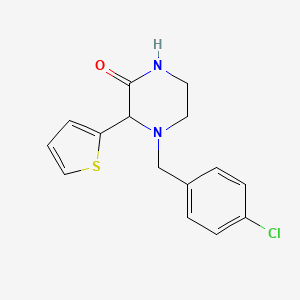
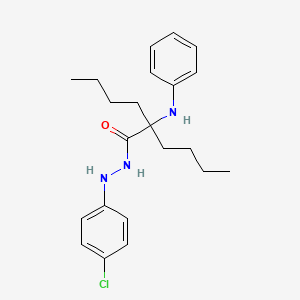
![acetic acid;(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-octadecyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12709389.png)
